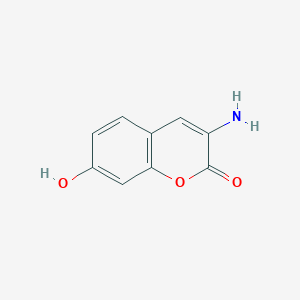

3-Amino-7-hydroxy-2H-chromen-2-one

Beschreibung

Significance of Chromone (B188151) and Coumarin (B35378) Derivatives in Chemical and Biological Research

Chromone and coumarin derivatives are bicyclic organic compounds that are structurally related, with a benzene (B151609) ring fused to a pyranone ring. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov Their planar nature and lipophilicity, often coupled with the presence of a lactone moiety, facilitate binding to various biological molecules through hydrophobic interactions, pi-stacking, and hydrogen bonding. frontiersin.org

In the realm of biological research, these derivatives have demonstrated a broad spectrum of pharmacological activities. They are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com Furthermore, certain chromone derivatives have shown promise as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net The versatility of the chromone and coumarin cores allows for the synthesis of a multitude of derivatives with enhanced biological and physicochemical properties. frontiersin.org

From a chemical standpoint, chromones and coumarins are valuable building blocks in organic synthesis. nih.gov Their unique fluorescent properties, often stemming from processes like excited-state intramolecular proton transfer (ESIPT), make them useful as fluorescent probes for studying biological systems, including lipid membranes and DNA. taylorandfrancis.com The continuous development of new synthetic strategies for these compounds is an active area of research, aiming to expand their accessibility and functionalization for various applications. frontiersin.org

Historical Context of Research on 3-Amino-7-hydroxy-2H-chromen-2-one

While a detailed historical timeline for the specific discovery of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of coumarin chemistry. The synthesis of coumarin derivatives often involves condensation reactions, such as the Pechmann condensation, which has been a fundamental method for creating the coumarin ring system. rsc.org

Research into aminocoumarins, a subclass to which this compound belongs, has been driven by the desire to create compounds with specific biological activities and fluorescent properties. The introduction of an amino group at the 3-position and a hydroxyl group at the 7-position of the coumarin scaffold significantly influences the molecule's electronic and photophysical properties. The synthesis of such compounds can be achieved through various methods, including the condensation of appropriately substituted phenols and acetoacetic esters, or through multi-step reaction sequences involving the modification of a pre-formed coumarin ring. For instance, the synthesis of aminocoumarins from hydroxycoumarins via an amide Smiles rearrangement has been reported as a viable synthetic route. acs.org

The interest in this compound and its analogs likely arose from the systematic investigation of how different substituents on the coumarin core affect its chemical reactivity and biological function.

Compound Data

Below are tables detailing the key properties of the compounds mentioned in this article.

Table 1: Compound Names and Identifiers

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | This compound | 79418-41-0 | C9H7NO3 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-7-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFHTIQNYJDJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720986 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79418-41-0 | |

| Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 Amino 7 Hydroxy 2h Chromen 2 One

Established Synthetic Routes to 3-Amino-7-hydroxy-2H-chromen-2-one

The construction of the this compound scaffold can be achieved through several established synthetic pathways.

Zincke Reaction Approaches

The Zincke reaction provides a method for transforming pyridinium (B92312) salts into new pyridinium salts upon reaction with a primary amine. wikipedia.org This reaction proceeds through the formation of an N-2,4-dinitrophenyl-pyridinium salt, which undergoes nucleophilic addition by an amine, leading to the opening of the pyridine (B92270) ring to form a "Zincke aldehyde" or a related König salt. wikipedia.org

While not the most common route to 3-aminocoumarins, a Zincke-type strategy is plausible. In this approach, a corresponding pyrylium (B1242799) salt, derived from a suitable precursor, could react with an amine. The reaction of Zincke salts with primary amines typically requires heating (50-100 °C) to proceed to completion. nih.gov The mechanism involves nucleophilic addition, ring-opening, and subsequent ring-closing (an ANRORC mechanism) to form the desired substituted amine product. wikipedia.org The use of this reaction has been noted for its ability to construct various heterocyclic systems. researchgate.netchemrxiv.org

One-Pot Synthesis Protocols

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. For coumarin (B35378) synthesis, one-pot procedures often combine condensation and cyclization reactions. A one-pot synthesis for the related compound, 3-Amino-7-hydroxy-4-methyl-chromen-2-one, has been developed by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with various secondary amines. paruluniversity.ac.in

For this compound itself, a one-pot approach can be adapted from the Knoevenagel or Perkin-type condensation. This would involve reacting 2,4-dihydroxybenzaldehyde (B120756) with a glycine (B1666218) derivative, such as N-acetylglycine, in a single vessel under conditions that promote both the initial condensation and the subsequent intramolecular cyclization (lactonization) to form the coumarin ring. The use of water as a solvent is particularly advantageous, as the reaction can be controlled by simply adjusting the pH to facilitate the sequential steps. clockss.org

Multi-Step Traditional Synthetic Procedures

A conventional and reliable multi-step synthesis of this compound typically involves the initial formation of the coumarin core, followed by functional group interconversion.

Formation of the Coumarin Core : The synthesis often begins with a Pechmann condensation, reacting resorcinol (B1680541) with malic acid in the presence of a dehydrating agent like sulfuric acid to produce 7-hydroxy-2H-chromen-2-one.

Nitration : The 7-hydroxycoumarin is then nitrated to introduce a nitro group at the C3 position. This is a standard electrophilic aromatic substitution reaction.

Reduction : The final step is the reduction of the 3-nitro group to a 3-amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H₂ over a metal catalyst like Palladium.

This stepwise approach allows for the purification of intermediates, ensuring high purity of the final product.

Synthesis via N-acetylation followed by Acidic Hydrolysis

A well-documented method for synthesizing this compound involves a condensation reaction using an N-acetylated amino acid, which is subsequently hydrolyzed. This route is often referred to as a modified Perkin or Knoevenagel condensation. rsc.org

The process begins with the reaction of 2,4-dihydroxybenzaldehyde and N-acetylglycine. rsc.org This condensation is typically carried out in acetic anhydride (B1165640) with a base catalyst like anhydrous sodium acetate, and the mixture is heated under reflux. rsc.org This step forms the 3-acetamido-7-acetoxycoumarin intermediate. The crude acetylated product is then subjected to acidic hydrolysis, for example, by refluxing in a mixture of concentrated hydrochloric acid and ethanol (B145695). rsc.org This step removes both the N-acetyl and O-acetyl protecting groups to yield the final product, this compound. rsc.org

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation/Acetylation | 2,4-dihydroxybenzaldehyde, N-acetylglycine | Acetic anhydride, Anhydrous sodium acetate, Reflux | 3-Acetamido-7-acetoxy-2H-chromen-2-one |

| 2. Hydrolysis | 3-Acetamido-7-acetoxy-2H-chromen-2-one | Conc. HCl, Ethanol, Reflux | This compound |

Functional Group Transformations and Derivatization of this compound

The presence of reactive amino and hydroxyl groups allows for a wide range of derivatization reactions.

Acylation Reactions of the Amino Moiety

The amino group at the C3 position is a key site for functionalization. It can readily undergo acylation reactions to form the corresponding amides. This transformation is the reverse of the hydrolysis step described in the synthetic route 2.1.4.

The acylation can be performed using various acylating agents. For instance, reacting this compound with an acid anhydride (e.g., acetic anhydride) or an acyl chloride (e.g., acetyl chloride) in the presence of a base such as pyridine or triethylamine (B128534) will yield the N-acylated coumarin. The reaction of 3-acetylcoumarin (B160212) with acetic anhydride and acetic acid is known to produce the corresponding acetylated derivative. acgpubs.org This reaction is fundamental for creating libraries of coumarin derivatives with diverse functionalities, potentially altering their chemical and biological properties.

| Reactant | Acylating Agent | Conditions | Product |

| This compound | Acetic Anhydride | Pyridine, Room Temperature | 3-Acetamido-7-hydroxy-2H-chromen-2-one |

| This compound | Benzoyl Chloride | Triethylamine, CH₂Cl₂, 0 °C to RT | 3-Benzamido-7-hydroxy-2H-chromen-2-one |

Alkylation Reactions of the Amino Moiety

The amino group at the C3-position of the coumarin ring is a key site for introducing structural diversity through alkylation. One significant method to achieve N-alkylation involves the Mannich reaction, which introduces aminomethyl groups. For instance, the reaction of 3-acetyl-7-hydroxycoumarins with various secondary amines and formaldehyde (B43269) under acidic conditions leads to the formation of Mannich bases, where the aminomethylation occurs at the C8 position, adjacent to the hydroxyl group, rather than direct N-alkylation of a pre-existing amino group. rsc.org

A more direct, albeit multi-step, approach to achieving N-substituted aminocoumarins starts from the corresponding 7-hydroxycoumarin. nih.govacs.orgnih.gov This process involves an initial O-alkylation of the hydroxyl group, followed by a Smiles rearrangement that transfers the alkyl group from the oxygen to the nitrogen atom of a newly introduced amino moiety. While not a direct alkylation of this compound, it represents a robust strategy for synthesizing N-alkylated aminocoumarins. nih.govacs.orgnih.gov

A general method for the selective mono-N-alkylation of amino alcohols utilizes 9-borabicyclononane (B1260311) (9-BBN). organic-chemistry.org This technique involves the formation of a stable chelate between the amino alcohol and 9-BBN, which allows for the selective alkylation of the amine. This method is effective for 1,3-amino alcohols and could potentially be applied to coumarin derivatives with a similar relationship between the amino and hydroxyl groups. organic-chemistry.org

Condensation Reactions Involving the Hydroxyl Group

The 7-position hydroxyl group is a versatile handle for derivatization through various condensation reactions, most notably for the formation of ethers via Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

A prominent example is the reaction of 7-hydroxycoumarins with α-bromoacetamides in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile. nih.govacs.org This reaction results in the formation of an ether linkage at the 7-position, yielding O-alkylated coumarin products. nih.govacs.org This specific condensation is often the initial step in a tandem sequence leading to N-substituted 7-aminocoumarins via a Smiles rearrangement. nih.govacs.orgnih.gov

The choice of base and reaction conditions is crucial for the success of these condensation reactions. Studies have shown that cesium carbonate is particularly effective, though other bases such as potassium carbonate (K₂CO₃) can also be used. nih.gov The reaction is typically heated to ensure completion. nih.govacs.org

| Coumarin Substrate | Reagent | Base | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | α-bromoacetamide | Cs₂CO₃ | Acetonitrile | 50 °C, 16 h | O-alkylated coumarin | nih.govacs.org |

| 7-hydroxy-4-methylcoumarin | N-phenyl-α-bromoacetamide | Cs₂CO₃ | Acetonitrile | 50 °C, 16 h | 2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)-N-phenylacetamide | acs.org |

| 7-hydroxycoumarin | ethyl bromoacetate | K₂CO₃ | Dry Acetone | Heating, 16 h | 2-ethyl-((2-oxo-2H-chromen-7-yl)oxy)acetate | researchgate.net |

O-Acylation Reactions at the 7-Position Hydroxyl Group

The hydroxyl group at the 7-position can be readily converted into an ester through O-acylation. This reaction typically involves treating the hydroxycoumarin with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. sciepub.com The base, commonly triethylamine or pyridine, acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction. sciepub.com

The mechanism involves the formation of a phenoxide anion at the hydroxyl function in a basic medium, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. sciepub.com Research has shown that acetylation of coumarin-based diketone lactones occurs specifically at the hydroxyl group. researchgate.net While this was observed on a 4-hydroxycoumarin (B602359) derivative, the principle of preferential O-acylation is relevant. researchgate.net

For example, a series of O-acylated coumarins were prepared by reacting 4-hydroxycoumarin with various acid halides in a basic aqueous solution of sodium hydroxide, facilitated by microwave irradiation. sciepub.com This method highlights a solvent-free and efficient approach to O-acylation.

| Hydroxycoumarin Type | Acylating Agent | Base | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Hydroxycoumarin | Acyl Chlorides / Acid Anhydrides | Triethylamine, Pyridine | Esterification | Forms coumarinyl carboxylates. | sciepub.com |

| 4-Hydroxycoumarin | Acid Halides | NaOH (aq) | Microwave-assisted Synthesis | Solvent-free conditions yield O-acylated coumarin salts. | sciepub.com |

| 3-Benzoyl-7-dimethylamino-4-hydroxycoumarin | Not specified | Not specified | Acetylation | Acetylation occurs exclusively at the 4-hydroxy group. | researchgate.net |

Schiff Base Formation for Advanced Derivatives

The 3-amino group of the coumarin scaffold provides a nucleophilic site for condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). wikipedia.org This reaction is a cornerstone for creating advanced derivatives, linking the coumarin fluorophore to other functional or pharmacophoric units. mdpi.com

The synthesis is typically an acid-catalyzed condensation reaction. mdpi.com For example, a series of Schiff bases featuring a 7-diethylaminocoumarin core were synthesized by reacting 3-amino-7-(diethylamino)-2H-chromen-2-one with various substituted benzaldehydes. acs.org The resulting imine (CH=N) linkage is a key structural feature, confirmed by spectroscopic methods. mdpi.com The reaction is often carried out in a solvent like ethanol and may require several hours to reach completion. mdpi.com These coumarin-Schiff base hybrids are investigated for a wide range of applications, leveraging the combined properties of the two molecular components. mdpi.com

| Amine Substrate | Carbonyl Reagent | Catalyst/Solvent | Product Feature | Significance | Reference |

|---|---|---|---|---|---|

| 3-Amino-7-(diethylamino)-2H-chromen-2-one | Substituted Benzaldehydes | Acidic medium | Aromatic Schiff Base (Imine) | Assessing the stability and hydrolysis kinetics of fluorescent dyes. | acs.org |

| Various aniline (B41778) substituents | Hydroxybenzaldehydes | Acid-catalyzed / Ethanol | Schiff Base (Imine) | Intermediate for linking to a coumarin core for biological evaluation. | mdpi.com |

| Aliphatic or Aromatic Amine | Carbonyl Compound (Aldehyde/Ketone) | General acid or base catalysis | General Schiff Base (R¹R²C=NR³) | Fundamental reaction for creating imines with broad applications. | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization of 3 Amino 7 Hydroxy 2h Chromen 2 One and Its Derivatives

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 3-Amino-7-hydroxy-2H-chromen-2-one is expected to show characteristic absorption bands for the various functional groups present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amino) | Stretching | 3300-3500 (medium, two bands) |

| C=O (lactone) | Stretching | 1680-1740 (strong) |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O | Stretching | 1000-1300 |

Note: This table is predictive. Experimental data from related coumarin (B35378) structures shows similar characteristic peaks. researchgate.net

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₇NO₃), HRMS would be used to confirm the molecular formula by matching the experimentally determined exact mass with the calculated theoretical mass. The analysis of fragmentation patterns in the mass spectrum can further corroborate the proposed structure. For instance, the loss of CO is a common fragmentation pathway for coumarins.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for the characterization of coumarin derivatives, including this compound. This soft ionization method is particularly suitable for analyzing polar, thermally labile molecules, allowing for the determination of molecular weight and elucidation of fragmentation pathways.

In positive-ion ESI-MS, coumarin derivatives are readily protonated, typically at heteroatoms like oxygen or nitrogen, which possess mobile p-electron doublets. sciepub.com For instance, studies on acylated derivatives of 3-hydroxycoumarin (B191489) show that ionization often occurs on the oxygen atoms. sciepub.com The resulting pseudo-molecular ion is then subjected to tandem mass spectrometry (MS/MS) to induce fragmentation.

The fragmentation patterns observed in ESI-MS/MS are highly informative for structural confirmation. Analysis of various amino acids and their derivatives by ESI-MS/MS reveals characteristic losses and diagnostic product ions that help in their identification. nih.govunito.itarxiv.org For example, studies on mycosporine-like amino acids, which are also composed of a ring structure substituted with amino acid units, show distinctive fragmentation patterns with characteristic ions that provide a diagnostic footprint for their identification. nih.govresearchgate.net Similarly, the fragmentation of 3-hydroxyfurazan amino acids under collision-induced dissociation (CID) shows specific bond cleavages related to the heterocyclic ring structure. unito.it The analysis of these fragmentation pathways, often correlated with the electronic charges of the constituent atoms, provides a powerful tool for structural elucidation of novel coumarin derivatives. sciepub.com

Electronic Spectroscopy for Photophysical Properties

The photophysical properties of this compound and its derivatives are extensively studied using electronic spectroscopy, as their fluorescence is often sensitive to the molecular structure and the surrounding environment. researchgate.netacs.org These characteristics make them valuable as fluorescent probes and markers. researchgate.net

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is fundamental in characterizing the electronic transitions of coumarin derivatives. The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the coumarin core and the polarity of the solvent. researchgate.netresearchgate.net The introduction of electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, typically results in a bathochromic (red) shift of the absorption bands. researchgate.netresearchgate.net

Derivatives of 7-hydroxycoumarin exhibit intense absorption in the UV-A and violet-blue regions of the spectrum. For example, 3-Azido-7-hydroxycoumarin shows an absorption maximum at 260 nm, which shifts significantly to 404 nm after undergoing a click reaction that expands the molecule's electron system. carlroth.combroadpharm.com Similarly, 3-Cyano-7-hydroxycoumarin has an absorption peak at 406 nm. aatbio.com The solvent environment also plays a critical role; studies on various hydroxycoumarin derivatives show that ionization of the hydroxyl group leads to a bathochromic shift in the absorption spectra. researchgate.net

Interactive Table: UV-Vis Absorption Data for 7-Hydroxycoumarin Derivatives

| Compound | Solvent/Condition | Absorption Max (λmax) (nm) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one (Inhibitor 6d) | PBS (pH 7.4) | 340 | nih.govacs.org |

| 3-Azido-7-hydroxycoumarin | Before click reaction | 260 | carlroth.com |

| 3-Azido-7-hydroxycoumarin | After click reaction | 404 | carlroth.combroadpharm.com |

| 3-Cyano-7-hydroxycoumarin | Not specified | 406 | aatbio.com |

| 7-Hydroxy-2H-chromen-2-one (Umbelliferone) | Methanol | Not specified | researchgate.net |

Fluorescence emission spectroscopy reveals the emissive properties of these compounds upon excitation. 7-Hydroxy- and 7-aminocoumarins are well-known for their strong fluorescence, making them widely used as sensors in biological applications. nih.govacs.org The emission wavelength (λem) and the Stokes shift (the difference between λmax and λem) are key parameters determined from these studies. Large Stokes shifts are often desirable for fluorescent probes to minimize self-absorption and improve detection sensitivity.

For instance, a derivative, 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one, displays a fluorescence emission maximum at 460 nm in PBS buffer, resulting in a large Stokes shift of 120 nm. nih.govacs.org Another high-affinity binder for the macrophage migration inhibitory factor (MIF) shows an emission peak at 455 nm with a Stokes shift of 100 nm. nih.govacs.org The fluorescence of these molecules can be quenched upon binding to proteins, a property that is exploited in the development of competitive binding assays. nih.govacs.orgnih.gov The emission properties are also highly dependent on the substitution pattern. 3-Azido-7-hydroxycoumarin is non-fluorescent before a click reaction but emits strongly at 477-480 nm after the reaction. carlroth.combroadpharm.com

Interactive Table: Fluorescence Emission Data for 7-Hydroxycoumarin Derivatives

| Compound | Solvent/Condition | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one (Inhibitor 6d) | PBS (pH 7.4) | 340 | 460 | 120 | nih.govacs.org |

| High-affinity MIF inhibitor (Compound 7) | PBS (pH 7.4) | 355 | 455 | 100 | nih.govacs.org |

| 3-Azido-7-hydroxycoumarin | After click reaction | 404 | 477-480 | 73-76 | carlroth.combroadpharm.com |

| 3-Cyano-7-hydroxycoumarin | Not specified | 406 | 450 | 44 | aatbio.com |

| 3-hydroxy-6H-benzo[c]chromen-6-one (URO-B) | ACN/H₂O (1:1 v/v) | 330 | 420 | 90 | nih.gov |

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes. researchgate.net The determination of Φf is typically performed using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard. acs.org

The quantum yields of 7-hydroxycoumarin derivatives can vary significantly depending on their specific structure. For example, two different 3-substituted 7-hydroxycoumarin derivatives developed as inhibitors for macrophage migration inhibitory factor (MIF) were found to have favorable quantum yields of 0.25 and 0.32, respectively. nih.govacs.org In contrast, the parent compound, 7-Hydroxycoumarin (umbelliferone), has a lower quantum yield of 0.08 in methanol. photochemcad.com Some derivatives, such as certain 4-trifluoromethyl or 6-bromo substituted compounds, have been reported to have low fluorescence quantum yields. researchgate.netlookchem.com However, a remarkable hundred-fold increase in quantum yield (Φf = 0.81 in ethanol) was observed for an 8-bromo-7-monoethylamino derivative compared to its diethylamino analogue, a difference attributed to the twisted intramolecular charge transfer (TICT) model. researchgate.netlookchem.com

Interactive Table: Fluorescence Quantum Yields (Φf) of 7-Hydroxycoumarin Derivatives

| Compound | Solvent | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-7-hydroxy-2H-chromen-2-one (Inhibitor 6d) | PBS (pH 7.4) | 0.25 | nih.govacs.org |

| High-affinity MIF inhibitor (Compound 7) | PBS (pH 7.4) | 0.32 | nih.govacs.org |

| 7-Hydroxycoumarin (Umbelliferone) | Methanol | 0.08 | photochemcad.com |

Biological Activities and Molecular Mechanisms of 3 Amino 7 Hydroxy 2h Chromen 2 One and Its Analogs

Antioxidant Activity and Free Radical Scavenging Capabilities

The antioxidant properties of coumarin (B35378) derivatives are a cornerstone of their biological profile, contributing to their protective effects against cellular damage induced by reactive oxygen species (ROS). The 7-hydroxy substitution on the coumarin ring is a key structural feature that often imparts significant antioxidant potential.

Research into 3-substituted-4-hydroxycoumarins has shown their capacity to scavenge free radicals. A series of 3-acylhydrazono-4-hydroxycoumarins demonstrated the ability to rapidly inactivate alkylperoxy radicals. nih.gov Their antioxidant properties were evaluated using their scavenging effects on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and by their inhibition of lipid peroxidation. nih.gov The interaction of these 3-acylhydrazono substituted 4-hydroxycoumarins with the stable free radical DPPH was found to be dependent on concentration. nih.gov

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals. The presence of hydroxyl groups, particularly phenolic hydroxyls, enhances this activity. For instance, it has been noted that the enolic form of 3-acetyl-4-hydroxycoumarin, prevalent in polar solvents, contributes to its antioxidant effects. nih.gov While the free 4-hydroxycoumarin (B602359) does not exhibit antioxidant activity on its own, its combination with a 3-imino group has been shown to lead to antioxidant properties. nih.gov

Table 1: Antioxidant Activity of Selected Coumarin Derivatives This table is for illustrative purposes and the data is based on general findings for coumarin derivatives.

| Compound/Analog | Assay | Results | Reference |

|---|---|---|---|

| 3-Acylhydrazono-4-hydroxycoumarins | DPPH Radical Scavenging | Concentration-dependent scavenging | nih.gov |

| 3-Acylhydrazono-4-hydroxycoumarins | Lipid Peroxidation Inhibition | Effective inhibition | nih.gov |

Antimicrobial Efficacy

Coumarin derivatives have demonstrated a broad range of antibacterial activities. A study on the synthesis and antibacterial activity of derivatives of 3-substituted-7-amino-4-hydroxy-coumarin highlighted their potential against various bacteria, including Mycobacterium tuberculosis. nih.gov

In another study, novel 4-hydroxy-7-hydroxy- and 3-carboxycoumarin derivatives were synthesized and tested for their antimicrobial properties. The results indicated that these compounds were generally more effective against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative bacteria. nih.gov One particular compound, 7f, was found to be the most potent against B. subtilis, with a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL. nih.gov Other derivatives showed moderate inhibitory activity with MIC values of 16, 32, and 64 μg/mL. nih.gov

Metal complexes derived from 3-aminocoumarin (B156225) have also been investigated for their antimicrobial potential, with copper complexes, in particular, being known for their broad-spectrum biological action. mdpi.com

Table 2: Antibacterial Activity of Selected Coumarin Derivatives This table is for illustrative purposes and the data is based on general findings for coumarin derivatives.

| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 7f (a 3-carboxycoumarin derivative) | Bacillus subtilis | 8 | nih.gov |

| Compound 3c₁ (a 4-hydroxycoumarin derivative) | Gram-positive bacteria | 16 | nih.gov |

| Compound 3c (a 4-hydroxycoumarin derivative) | Gram-positive bacteria | 32 | nih.gov |

The antifungal properties of coumarins are well-documented, with many plant-derived coumarins acting as natural defense molecules. nih.gov Coumarin itself has shown significant antifungal effects against postharvest fungi such as Lasiodiplodia spp., Botrytis spp., and Fusarium spp. hu.edu.jo The presence of substituents like a 3-acetyl or 3-ethyl carboxylate group on the coumarin double bond can significantly enhance the inhibitory effect on the radial growth of pathogens like Lasiodiplodia spp. hu.edu.jo

A study screening six coumarin derivatives for their antifungal activity against soil-borne plant pathogenic fungi, including Macrophomina phaseolina and Pythium spp., found that several of these novel derivatives were highly effective at inhibiting fungal growth in vitro. nih.gov Notably, some halogenated coumarin derivatives demonstrated high antifungal activity and stability, inhibiting fungal growth by 100% for over three weeks in vitro. nih.gov

Furthermore, a series of 8-substituted coumarin derivatives exhibited potent antifungal activity against four phytopathogenic fungi: Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium oxysporum, and Valsa mali. nih.gov Specifically, 8-chloro coumarin and ethyl 8-chloro-coumarin-3-carboxylate showed the strongest inhibition against V. mali, with EC50 values of 0.085 and 0.078 mmol/L, respectively. nih.gov The introduction of appropriate small, hydrophilic, and electron-withdrawing groups at the C-3 and C-8 positions of the coumarin ring was found to enhance antifungal activity. nih.gov

Coumarin-1,2,4-triazole hybrids have also been evaluated for their antimicrobial activity against various plant pathogenic fungi, showing inhibitory effects on the growth of Sclerotinia sclerotiorum and Fusarium oxysporum. tandfonline.com

Anticancer Potential and Cell Proliferation Modulation

Coumarin and its derivatives have emerged as a promising class of compounds in the development of new anticancer agents. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A series of novel 3-(coumarin-3-yl)-acrolein hybrids were synthesized and evaluated for their antiproliferative activity against A549, KB, Hela, and MCF-7 cancer cells. frontiersin.org Most of these compounds displayed significant inhibitory activity against cancer cells while showing low cytotoxicity towards normal cells. frontiersin.org Compounds 5d and 6e were identified as particularly potent, with IC50 values of 0.70 ± 0.05–4.23 ± 0.15 μM and 0.39 ± 0.07–14.82 ± 0.28 μM, respectively, against the tested cancer cell lines. frontiersin.org The introduction of a 7-hydroxyl group in one of the derivatives, compound 5b, resulted in no antiproliferative activity, except against MCF-7 cells. frontiersin.org

In another study, a series of mono-, di-, and tri-peptide derivatives linked to a coumarin scaffold were synthesized and tested for their anticancer activity. nih.gov Compound 7c, a di-peptide derivative, was found to be a highly potent cytotoxic agent with IC50 values of 34.07, 16.06, and 16.02 μM against HepG-2, PC-3, and HCT-116 human cancer cell lines, respectively. nih.gov

Table 3: Anticancer Activity of Selected Coumarin Derivatives This table is for illustrative purposes and the data is based on general findings for coumarin derivatives.

| Compound/Analog | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5d | A549, KB, Hela, MCF-7 | 0.70 ± 0.05–4.23 ± 0.15 | frontiersin.org |

| Compound 6e | A549, KB, Hela, MCF-7 | 0.39 ± 0.07–14.82 ± 0.28 | frontiersin.org |

| Compound 7c | HepG-2 | 34.07 | nih.gov |

| Compound 7c | PC-3 | 16.06 | nih.gov |

Anti-inflammatory Pathways and Effects

The anti-inflammatory properties of 7-hydroxycoumarin and its analogs are well-established. These compounds can modulate various inflammatory pathways, contributing to their therapeutic potential. 7-Hydroxycoumarin is a recognized privileged structure for the development of anti-inflammatory drugs. rsc.org

A study investigating new 3-acetyl-7-hydroxycoumarin derivatives found that Mannich bases derived from these compounds displayed stronger anti-inflammatory activity than the corresponding Betti bases. rsc.org This activity was assessed by detecting the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). rsc.org

Furthermore, 7-hydroxycoumarin has been shown to prevent UVB-induced activation of the transcription factor NF-κB in human dermal fibroblast cells. nih.gov This inhibition of NF-κB activation subsequently prevents the overexpression of inflammatory cytokines such as TNF-α and IL-6, as well as the inflammatory mediator cyclooxygenase-2 (COX-2). nih.gov

Enzyme Inhibition Studies

Coumarin derivatives are known to interact with and inhibit various enzymes, which is a key aspect of their mechanism of action for several biological activities.

For instance, 7-hydroxycoumarins have been identified as affinity-based fluorescent probes for competitive binding studies of Macrophage Migration Inhibitory Factor (MIF). acs.org A 3-phenyl substituted 7-hydroxycoumarin, compound 6a, showed a 10-fold enhanced potency in inhibiting MIF tautomerase activity compared to a derivative with an ester group at the 3-position. acs.org Further substitution on the phenyl ring led to even more potent inhibitors, with a bromo-substituted analog (6k) exhibiting a Ki value of 0.31 ± 0.02 μM. acs.org

In the context of cytochrome P450 enzymes, furanocoumarin derivatives like methoxsalen (B1676411) have been shown to be potent inhibitors of coumarin 7-hydroxylase (COH) activity in both mouse and human liver microsomes, with an IC50 value of 5.4 μM in humans. nih.gov A study on the inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues revealed that 6,7-dihydroxycoumarin and 7,8-dihydroxycoumarin were potent inhibitors with IC50 values of 0.39 μM and 4.61 μM, respectively. nih.gov

The ability of 3-acylhydrazono-4-hydroxycoumarins to inhibit soybean lipoxygenase in vitro has also been investigated as a measure of their potential as anti-inflammatory agents. nih.gov

Table 4: Enzyme Inhibition by Selected Coumarin Derivatives This table is for illustrative purposes and the data is based on general findings for coumarin derivatives.

| Compound/Analog | Enzyme | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| Methoxsalen | Coumarin 7-hydroxylase (human) | IC50 = 5.4 μM | nih.gov |

| 6,7-Dihydroxycoumarin | Cytochrome P450 2A6 | IC50 = 0.39 μM | nih.gov |

| 7,8-Dihydroxycoumarin | Cytochrome P450 2A6 | IC50 = 4.61 μM | nih.gov |

Dipeptidyl Peptidase III (DPP III) Inhibition

Dipeptidyl peptidase III is a zinc-dependent exopeptidase involved in various physiological processes, including pain modulation and blood pressure regulation, making it a target for inhibitor development. nih.govconsensus.app Research into coumarin derivatives has identified several potent inhibitors of human DPP III (hDPP III). nih.govnih.gov

Studies on potent coumarin-based inhibitors of hDPP III, such as the analog 3-benzoyl-7-hydroxy-2H-chromen-2-one , have provided detailed insights into their binding mechanisms through molecular docking and molecular dynamics (MD) simulations. nih.govresearchgate.net These in silico analyses predict that the inhibitor binds within the inter-domain cleft of hDPP III. nih.govzendy.io

The stabilization of the inhibitor within the active site is achieved through interactions with key amino acid residues. For 3-benzoyl-7-hydroxy-2H-chromen-2-one , the MD simulations highlighted the importance of interactions with residues Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390 for a stable binding pattern. nih.govnih.gov The 7-hydroxyl group of the coumarin core plays a crucial role in these interactions, anchoring the molecule within the binding site. nih.govresearchgate.net

The substitution pattern on the coumarin ring, particularly at the C7 position, is a critical determinant of DPP III inhibitory activity. The presence of a hydroxyl group at the C7 position has been shown to be highly favorable for potent inhibition. nih.gov For instance, 3-benzoyl-7-hydroxy-2H-chromen-2-one and methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate both demonstrated complete inhibition of hDPP III at a concentration of 10 µM, with IC₅₀ values of 1.10 µM and 2.14 µM, respectively. nih.gov

In contrast, replacing the 7-hydroxyl group with other substituents often leads to a significant decrease in potency. For example, substitution with a benzoyl group or a methoxy (B1213986) group at C7 resulted in a marked reduction in inhibitory activity. nih.gov Furthermore, a derivative with a diethylamino group at the C7 position, an analog to the amino group in the subject compound, was found to be inactive, suggesting that the 3-amino-7-hydroxy substitution might not be optimal for DPP III inhibition. nih.gov Simple 7-hydroxycoumarin itself showed very weak inhibitory potential. nih.gov

| Compound | Substitution | % hDPP III Inhibition (at 10 µM) | IC₅₀ (µM) |

| 1 | 3-benzoyl-7-hydroxy-2H-chromen-2-one | 100.0 | 1.10 ± 0.05 |

| 2 | methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 100.0 | 2.14 ± 0.06 |

| 3 | 3-acetyl-7-hydroxy-2H-chromen-2-one | 16.2 | N/A |

| 4 | 3-cyano-7-hydroxy-2H-chromen-2-one | 13.9 | N/A |

| 5 | 3-acetyl-7-(diethylamino)-2H-chromen-2-one | Inactive | N/A |

| 6 | 7-hydroxycoumarin | 2.1 | N/A |

Data sourced from a study on coumarin derivatives as hDPP III inhibitors. nih.gov

The inhibitory potency of coumarin derivatives can be contextualized by comparing them to other known DPP III inhibitors. While direct comparisons with clinical benchmark inhibitors in the same assays are limited in the available literature, the IC₅₀ values of the most potent coumarins, such as 3-benzoyl-7-hydroxy-2H-chromen-2-one (1.10 µM), place them as significant inhibitors in the micromolar range. nih.govnih.gov For comparison, dipeptides, which are the products of DPP III catalysis, can also act as inhibitors; for instance, Tyr-Tyr and Tyr-Phe inhibit rat brain DPP III with Kᵢ values of 5.8 µM and 8.4 µM, respectively. nih.gov More potent, non-coumarin based inhibitors, such as propioxatins and dipeptidyl hydroxamic acids, are active in the low nanomolar range. irb.hr

Lipoxygenase (LOX) Isoform Inhibition (e.g., 5-LOX, 12-LOX, 15-LOX)

Lipoxygenases are a family of enzymes that catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators like leukotrienes. nih.gov Consequently, LOX inhibitors are of interest as potential anti-inflammatory agents.

Many LOX inhibitors function as antioxidants or free radical scavengers, which is consistent with the fact that the lipoxygenation process involves a carbon-centered radical mechanism. nih.govnih.gov Coumarin derivatives, known for their antioxidant properties, can interfere with this process. nih.govnih.gov The inhibition of reactive oxygen species (ROS) production is a potential mechanism for their LOX inhibitory activity. nih.gov Studies on compounds like 7-hydroxy-3-(4'-hydroxyphenyl) coumarin have shown they can effectively scavenge ROS, which may contribute to their inhibitory effects on enzymes like LOX. nih.gov

The structural features of coumarin derivatives significantly influence their ability to inhibit LOX isoforms. Research has shown that the substitution pattern on the coumarin scaffold is key to this activity. nih.govnih.gov A study investigating a series of coumarin analogs found that 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was the most potent inhibitor of soybean LOX-3, with an inhibition of 96.6%. nih.gov This highlights the importance of a substituent at the 3-position, with the benzoyl group appearing to be favorable for activity. nih.gov

Molecular docking studies have further elucidated that the benzoyl ring at the 3-position of the coumarin core is an important feature for enhanced inhibitory activity against both soybean LOX-3 and human 5-LOX. nih.gov While specific data for 3-Amino-7-hydroxy-2H-chromen-2-one is unavailable, the established structure-activity relationships for related coumarins suggest that the nature of the substituent at the 3-position is a critical determinant of LOX inhibition.

| Compound | % Soybean LOX-3 Inhibition |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | 96.6 |

| ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate | Not specified as top inhibitor |

Data sourced from a QSAR and molecular docking study on coumarin derivatives as LOX inhibitors. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., hCA I, II, IX, XII)

Coumarin derivatives, including this compound, represent a significant class of carbonic anhydrase (CA) inhibitors. nih.govunifi.it These compounds are recognized for their unique mechanism of action, acting as "prodrug inhibitors". nih.gov They are capable of selectively inhibiting various CA isoforms, with particular efficacy against tumor-associated isoforms like hCA IX and hCA XII. nih.govnih.gov This selectivity is a key advantage over traditional sulfonamide inhibitors, which often lack isoform specificity. nih.gov

The inhibitory activity of coumarins varies across different CA isoforms. For instance, while some derivatives show weak inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II, they can be potent inhibitors of other isoforms. unifi.ittandfonline.com For example, certain coumarin esters have demonstrated nanomolar inhibition of the extracellular isoform hCA IV. unifi.it The structural features of the coumarin scaffold, particularly the substitution patterns, play a crucial role in determining the inhibitory potency and selectivity towards different hCA isozymes. nih.gov

The inhibition of tumor-associated CAs IX and XII is of particular interest due to their role in the survival and proliferation of cancer cells in hypoxic environments. nih.gov By inhibiting these enzymes, coumarin derivatives can disrupt the pH regulation of tumor cells, potentially leading to new anticancer therapies. nih.gov Research has focused on designing and synthesizing novel coumarin derivatives with enhanced selectivity for these cancer-related isoforms. nih.govtandfonline.com

Exploration of Non-Canonical Binding Modes

A defining characteristic of coumarin-based CA inhibitors is their non-canonical binding mechanism. nih.govnih.gov Unlike classical sulfonamide inhibitors that directly coordinate with the zinc ion in the enzyme's active site, coumarins bind at the entrance of the active site cavity. nih.govnih.gov This binding site is located approximately 8–10 Å from the catalytic zinc ion, in a region not previously observed to be occupied by other inhibitors. nih.gov

This unique binding mode is a consequence of the "suicide inhibitor" nature of coumarins. nih.gov The lactone ring of the coumarin is hydrolyzed by the esterase activity of the carbonic anhydrase, forming a 2-hydroxy-cinnamic acid derivative. nih.govunifi.it It is this hydrolyzed product that then binds to the enzyme. nih.gov This discovery was confirmed by X-ray crystallography, which showed the presence of the opened 2-hydroxy-cinnamic acid form within the hCA II active site, rather than the original coumarin. unifi.itnih.gov

The region where the hydrolyzed coumarin binds is characterized by a high degree of amino acid residue variability among the different mammalian CA isoforms. nih.gov This variability is the basis for the high isoform selectivity exhibited by coumarin derivatives, as subtle differences in the amino acid composition of the binding pocket can significantly affect the inhibitor's affinity. nih.govmdpi.com This contrasts with the highly conserved nature of the zinc-binding site targeted by sulfonamides. nih.gov

Hydrolytic Pathway Influences on CA Inhibition

The inhibitory action of coumarins is intrinsically linked to their hydrolysis within the carbonic anhydrase active site. nih.govunifi.it The esterase activity of CA enzymes facilitates the cleavage of the coumarin's lactone ring, a process that is essential for their inhibitory function. nih.gov This hydrolysis results in the formation of a 2-hydroxy-cinnamic acid, which is the actual inhibitory species that binds to the enzyme. nih.govunifi.it

The initial hydrolysis product is the Z isomer of the 2-hydroxy-cinnamic acid. mdpi.com However, this can subsequently isomerize to the more stable E configuration. mdpi.com Both the E and Z isomers have been shown to exhibit comparable inhibitory activity. nih.gov The versatility of this hydrolytic activation mechanism allows for the design of a wide range of coumarin-based inhibitors with diverse substitution patterns, leading to varying degrees of inhibitory potency and isoform selectivity. unifi.it

Acetylcholinesterase (AChE) Inhibition

In addition to their activity against carbonic anhydrases, certain coumarin derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. nih.govnih.gov The core coumarin scaffold can be modified with various pharmacophores to enhance its AChE inhibitory properties. nih.gov

For example, the introduction of pyrrolidine (B122466) moieties to the coumarin structure has resulted in compounds with potent anti-AChE activity, with some derivatives showing inhibitory potencies comparable to the established drug galantamine. nih.gov Similarly, 4-phenylpiperazine substituted coumarins have also been identified as effective AChE inhibitors. nih.gov The design of these inhibitors often involves ensuring that the distance between key functional groups, such as the carbonyl carbon and a nitrogen atom, aligns with that of known potent inhibitors like donepezil. nih.gov

The mechanism of AChE inhibition by these coumarin hybrids often involves interactions with crucial amino acid residues within the enzyme's catalytic active site (CAS), mid-gorge, and peripheral anionic site (PAS) through hydrophobic interactions, van der Waals forces, and π–π stacking. nih.gov The ability of these compounds to occupy the entire active pocket of the AChE enzyme contributes to their inhibitory potency. nih.gov

Computational and In Silico Approaches to Mechanistic Elucidation

Molecular Dynamics (MD) Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between ligands and their protein targets, offering insights into the stability of the binding complex over time. nih.govmdpi.com These simulations can reveal the conformational changes that both the ligand and the protein undergo upon binding and can help to identify key interactions that contribute to the stability of the complex. semanticscholar.org

In the study of coumarin derivatives, MD simulations can be used to follow the movements of the ligand within the binding site and to observe the role of water molecules in mediating interactions between the ligand and the protein. researchgate.net This is particularly important for understanding the binding of inhibitors in the dynamic environment of an enzyme's active site.

By simulating the behavior of the protein-ligand complex over nanoseconds, MD simulations can provide a more accurate picture of the binding event than static docking models. nih.gov These simulations can help to refine the binding poses predicted by docking and can provide a deeper understanding of the factors that govern the affinity and selectivity of this compound and its analogs for their biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic effects, thereby guiding the design of new derivatives with enhanced potency and selectivity.

Research in this area has explored the impact of various substituents on the coumarin scaffold on a range of biological activities. These studies typically involve the generation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, and correlating them with measured biological activities, such as inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ).

One study focused on 3- and 4-substituted 7-hydroxycoumarins as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. longdom.org The 2D-QSAR model developed in this study revealed that the presence of chloro or fluoro substituents could enhance the inhibitory activity. longdom.org Furthermore, the inclusion of bulky, electron-withdrawing groups at the R1 and R2 positions of the coumarin ring was found to be beneficial for increasing the inhibitory potency against 17β-HSD3. longdom.org The statistical significance of the model was demonstrated by a coefficient of determination (r²) of 0.8291 and a cross-validated correlation coefficient (q²) of 0.7455, indicating a robust and predictive model. longdom.org

Another investigation into coumarin derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers, highlighted the crucial role of the catechol group for inhibitory activity. nih.gov The study, which included a series of coumarins with diverse substitutions, found that methylation of the catechol moiety led to a reduction in inhibitory capacity. nih.gov A key finding was that the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the 6,7-dihydroxycoumarin scaffold significantly enhanced Mcl-1 inhibition. nih.gov Conversely, hydrophilic groups at this position were detrimental to the inhibitory potency. nih.gov

The following interactive table presents data from a study on coumarin derivatives and their Mcl-1 inhibitory activity.

| Compound | Substituent at C4 | Kᵢ (μM) | IC₅₀ (μM) |

| Cpd 1 | -H | 4.06 ± 0.05 | >50 |

| Cpd 2 | -CH₃ | 2.89 ± 0.11 | 15.34 ± 1.21 |

| Cpd 3 | -CF₃ | 0.21 ± 0.02 | 1.21 ± 0.56 |

| Cpd 4 | -Cl | 0.89 ± 0.07 | 5.12 ± 0.88 |

| Cpd 5 | -Br | 0.76 ± 0.05 | 4.56 ± 0.75 |

A separate QSAR analysis was conducted on a series of coumarin derivatives to understand their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes linked to neurodegenerative diseases. bas.bg This study utilized quantum-chemical and parametric descriptors to build correlation models. The findings indicated that the inhibitory activity is linked to properties such as polarizability, dipole moment, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the lipophilicity index (π). bas.bg A parabolic relationship was observed between the lipophilicity index and the inhibitory activity against MAO-B, suggesting an optimal lipophilicity for potency. bas.bg

The data table below, derived from this study, shows the inhibitory activities (pIC₅₀) of various coumarin derivatives against MAO-A and MAO-B.

| Compound | Substituents | pIC₅₀ (MAO-A) | pIC₅₀ (MAO-B) |

| 1 | H | 5.30 | 5.00 |

| 2 | o-Cl | 5.60 | 5.15 |

| 3 | m-Cl | 5.70 | 5.30 |

| 4 | p-Cl | 5.85 | 5.45 |

| 5 | o-F | 5.40 | 5.10 |

| 6 | m-F | 5.55 | 5.25 |

| 7 | p-F | 5.75 | 5.40 |

| 8 | o-CH₃ | 5.20 | 4.90 |

| 9 | m-CH₃ | 5.35 | 5.05 |

| 10 | p-CH₃ | 5.50 | 5.20 |

These QSAR studies collectively demonstrate the power of this computational approach in identifying key structural determinants for the biological activity of coumarin derivatives. The insights gained from these models, such as the importance of specific substituents and physicochemical properties, are invaluable for the rational design of novel and more effective therapeutic agents based on the this compound scaffold.

Applications of 3 Amino 7 Hydroxy 2h Chromen 2 One in Advanced Scientific Research

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the 3-Amino-7-hydroxy-2H-chromen-2-one core is central to its application in creating probes and sensors. The amino and hydroxyl groups serve as convenient handles for chemical derivatization, allowing for the attachment of specific recognition moieties that can interact with target analytes. This interaction is designed to induce a measurable change in the fluorophore's optical properties, such as the turning on or off of fluorescence, or a shift in emission wavelength.

Detection of Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite, Biological Thiols)

Derivatives of this compound are instrumental in the design of chemosensors for reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are critical mediators of cellular signaling and oxidative stress.

Peroxynitrite (ONOO⁻): Probes for peroxynitrite, a potent and short-lived RNS, have been developed using coumarin (B35378) scaffolds. A common design strategy involves masking the fluorophore with a peroxynitrite-reactive group, such as a boronate ester. nih.gov The reaction with peroxynitrite is exceptionally rapid, cleaving the boronate group to release the highly fluorescent coumarin, leading to a "turn-on" signal. nih.gov The 3-amino and 7-hydroxy positions on the target compound are ideal for linking such reactive groups.

Biological Thiols: Biological thiols, such as cysteine (Cys), are crucial antioxidants. Fluorescent probes can detect thiols through mechanisms like metal-complex displacement. For instance, a non-fluorescent complex can be formed between a coumarin derivative and a copper ion (Cu²⁺). nih.gov In the presence of cysteine, which binds strongly to Cu²⁺, the copper ion is sequestered from the probe, restoring the coumarin's fluorescence in an "off-on" switch. nih.gov

Sensing of Metal Ions (e.g., Copper(II), Iron(III))

The development of selective chemosensors for metal ions is crucial for understanding their roles in biological systems and for monitoring environmental contamination. The this compound scaffold can be functionalized with specific ionophores that selectively bind to target metal ions.

Copper(II): Probes for Cu²⁺ often utilize a spirolactam-based mechanism. A derivative of the coumarin is prepared to be in a non-fluorescent, ring-closed (spirolactam) form. The presence of Cu²⁺ catalyzes the opening of this ring, which restores the conjugated system of the fluorophore and results in a strong "turn-on" fluorescence response. nih.govbath.ac.uk These probes have demonstrated high selectivity and sensitivity for Cu²⁺ in various media, including within living cells. bath.ac.uk

Iron(III): While specific examples for Fe³⁺ using this exact coumarin are less common, the principle of chemosensor design remains applicable. An Fe³⁺-selective chelator can be attached to the coumarin core. Binding of Fe³⁺ would then modulate the fluorescence through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Design of "Turn-On" and "Turn-Off" Fluorescence Mechanisms

The ability to control the fluorescence state of a probe is fundamental to its function as a sensor. Derivatives of this compound are employed in both "turn-on" and "turn-off" systems, which offer high signal-to-noise ratios. nih.gov

"Turn-On" (Off-On) Probes: These are highly desirable as they produce a signal against a dark background. The fluorescence is initially "off" due to a specific chemical structure (e.g., spirolactam) or a quenching mechanism. uea.ac.uk A reaction or binding event with the analyte triggers a structural change that activates the fluorescence. nih.gov

"Turn-Off" (On-Off) Probes: In this design, the probe is initially fluorescent. Upon interaction with the analyte, the fluorescence is quenched. This quenching can occur through various processes, including electron transfer or energy transfer from the excited fluorophore to the bound analyte.

The choice of mechanism depends on the specific analyte and the desired application.

Table 1: Examples of Fluorescence Mechanisms in Coumarin-Based Probes

| Mechanism Type | Principle | Analyte Example | Result |

|---|---|---|---|

| Turn-On | Analyte-induced cleavage of a masking group restores fluorescence. | Peroxynitrite | Signal Appears |

| Turn-On | Metal ion-induced opening of a non-fluorescent spirolactam ring. | Copper(II) | Signal Appears |

| Turn-Off | Analyte binding causes quenching via photoinduced electron transfer (PET). | Metal Ions | Signal Disappears |

| Ratiometric | Analyte binding shifts the emission wavelength, allowing for measurement of the ratio of two intensities. | pH, Polarity | Emission Color Changes |

Application in Bio-imaging and Cellular Studies

A significant application of these fluorescent probes is in the visualization and quantification of analytes within living biological systems. The cell permeability and low cytotoxicity of many coumarin derivatives make them excellent tools for cellular imaging. Probes based on the this compound scaffold have been successfully used to:

Image the distribution and fluctuations of Cu²⁺ in living cells. nih.govbath.ac.uk

Detect endogenous and exogenous hydrogen sulfide (B99878) in cells and zebrafish models. bath.ac.uk

Visualize formaldehyde (B43269), a key biological signaling molecule, in living cells using two-photon microscopy.

These applications provide invaluable insights into the complex biochemical processes occurring within cells and organisms.

Probes for Aldehyde Detection

The 3-amino group on the coumarin ring is particularly useful for designing probes to detect aldehydes, such as formaldehyde. The primary mechanism involves the formation of a Schiff base through a reaction between the amino group of the probe and the aldehyde. This reaction alters the electronic properties of the coumarin system, leading to a distinct change in its fluorescence signature, often in a "turn-on" fashion. This strategy has been used to develop highly selective and sensitive two-photon probes for imaging formaldehyde in living cells.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The coumarin nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The this compound structure serves as a valuable starting point for the synthesis of novel therapeutic agents. Its substitution pattern is known to influence biological activity, with the 7-hydroxy and 3-amino groups being key sites for modification.

Research has shown that this scaffold is a building block for developing new antibacterial agents. In one program, a library of coumarin fragments, starting from this compound, was synthesized and screened for activity against DNA gyrase. This work led to the design of coumarin-quinolone hybrids that demonstrated a restoration of activity against this essential bacterial enzyme. Furthermore, other coumarin derivatives have been investigated as inhibitors of monoamine oxidases (MAOs) and carbonic anhydrases, enzymes implicated in neurological disorders and cancer, respectively. The inherent fluorescence of the 7-aminocoumarin (B16596) structure is also exploited in developing fluorogenic substrates for assaying enzyme activity, which is a critical tool in high-throughput screening for drug discovery.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Peroxynitrite |

| Cysteine |

| Copper(II) ion |

| Iron(III) ion |

| Formaldehyde |

| Hydrogen sulfide |

| 3-benzoyl-7-hydroxy-2H-chromen-2-one |

| Ciprofloxacin |

Identification of Therapeutic Candidates

The inherent biological activities of the coumarin nucleus make its derivatives, including this compound, prime candidates for therapeutic development. arabjchem.org Research has indicated its potential as both an antioxidant and an anticancer agent, driving its consideration in drug discovery programs. smolecule.com The multifaceted anticancer activity of coumarin compounds involves several mechanisms, such as inducing cancer cell apoptosis, inhibiting tumor cell proliferation and metastasis, and modulating oxidative stress. nih.gov

Derivatives of the 3-aminocoumarin (B156225) structure have demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, a series of 3-(N-substituted)aminocoumarins showed notable anticancer activity against MT-4, MDA-MB-231, and MCF-7 cancer cell lines. rsc.org Similarly, hybrids of coumarin with other pharmacologically active moieties, such as 1,2,3-triazoles, have yielded compounds with potent activity against cancer cell lines like PC3, MGC803, and HepG2. rsc.org These findings underscore the value of the aminocoumarin scaffold in the design of novel therapeutic agents. The exploration of chromene derivatives has revealed their ability to interact with diverse cellular targets, contributing to their broad spectrum of biological actions, including antitumor effects. orientjchem.org

| Coumarin Derivative Type | Target Cancer Cell Lines | Observed Activity |

| 3-(N-substituted)aminocoumarins | MT-4, MDA-MB-231, MCF-7 | Excellent anticancer activity with GI50 values in the micromolar range. rsc.org |

| Coumarin-1,2,3-triazole hybrids | PC3, MGC803, HepG2 | Potent activity with IC50 values as low as 0.13 µM. rsc.org |

| Coumarin-acrolein hybrids | A549, KB, Hela, MCF-7 | Remarkable inhibitory activity with low cytotoxicity to normal cells. frontiersin.org |

| Halogenated chromene derivatives | PC-3, MCF-7, HepG-2 | Superior activity towards PC-3 cell line with IC50 values of 1.1-2.7 µM. orientjchem.org |

Rational Design of Enzyme Inhibitors

The structural features of this compound make it an excellent scaffold for the rational design of specific enzyme inhibitors. The aminocoumarin class has been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.gov this compound itself has been identified as a tyrosinase inhibitor, which can lead to a decrease in melanin (B1238610) production, making it a candidate for treating hyperpigmentation. biosynth.com

The versatility of the coumarin structure allows for its hybridization with other chemical moieties to create potent and selective inhibitors for various enzymes. For example, coumarin-sulfonamide hybrids have been developed as significant inhibitors of carbonic anhydrase isoforms, which are involved in several pathological conditions. mdpi.com Furthermore, conjugates of 3-aminocoumarin with N-benzylpyridinium have been synthesized, exhibiting nanomolar inhibitory activity against acetylcholinesterase, a key target in Alzheimer's disease management. beilstein-journals.org Docking studies of these hybrids revealed a dual binding site mechanism, where the coumarin portion interacts with the peripheral anionic site of the enzyme. beilstein-journals.org This highlights the power of using the aminocoumarin scaffold to design targeted enzyme inhibitors.

| Enzyme Target | Coumarin Derivative Class | Inhibitory Potency (IC50/Ki) | Significance |

| Tyrosinase | This compound | Not specified | Potential treatment for hyperpigmentation. biosynth.com |

| Acetylcholinesterase (AChE) | 3-aminocoumarin-N-benzylpyridinium conjugates | 1.53 ± 0.01 nM | Potential for Alzheimer's disease therapy. beilstein-journals.org |

| DNA Gyrase | Aminocoumarins | Varies | Antibacterial agents. nih.gov |

| Carbonic Anhydrase (hCA) | Coumarin-sulfonamide hybrids | Micromolar to nanomolar range | Targeting cancer-related isoforms. mdpi.com |

Strategies for Overcoming Drug Resistance

The emergence of drug resistance is a major obstacle in the long-term efficacy of many therapeutic agents, particularly in cancer treatment. mdpi.com One promising strategy to combat this is the development of novel chemical entities that can circumvent resistance mechanisms. The hybridization of the coumarin moiety with other pharmacophores has emerged as a potent strategy in the design of new drugs that may overcome resistance. rsc.org

Coumarin derivatives can be designed to target specific signaling pathways that are often implicated in drug resistance. For instance, certain 3-(coumarin-3-yl)-acrolein derivatives have been shown to induce apoptosis through the PI3K/AKT-mediated Bcl-2 signaling pathway, a pathway often dysregulated in resistant cancer cells. frontiersin.org By designing molecules with distinct binding modes or by targeting multiple cellular pathways, coumarin-based compounds can potentially be effective against drug-resistant cell lines. While direct studies on this compound for overcoming drug resistance are limited, the broader class of coumarins shows significant promise in this area.

Utilization in Materials Science and Advanced Functional Materials

Beyond its biomedical applications, the unique photophysical properties of this compound and its derivatives make them valuable components in the field of materials science.

Development of Fluorescent Materials

Coumarins are intrinsically fluorescent compounds, and their derivatives are widely used in the development of organic fluorescent materials due to their strong emissions in the visible region. nih.govnih.gov The fluorescence of coumarins is often highly sensitive to the local environment, including polarity and viscosity, which makes them excellent candidates for creating fluorescent probes and sensors. nih.gov

Specifically, 7-hydroxycoumarins and 7-aminocoumarins are well-known for their favorable fluorescent properties, including significant Stokes shifts and high quantum yields. nih.govacs.org These properties are crucial for applications in bio-imaging and as fluorescent labels for biomolecules. frontiersin.org For example, a 7-hydroxycoumarin fluorophore with high affinity for the macrophage migration inhibitory factor (MIF) was developed for use in competitive binding studies. nih.govacs.org The fluorescence quenching observed upon binding allows for the quantification of ligand-receptor interactions. nih.govacs.org The modification of the coumarin core, such as at the 3-amino position, allows for the fine-tuning of its photophysical properties for specific applications, including the detection of metal ions and other small molecules. rsc.org

| Coumarin Derivative | Excitation Max (nm) | Emission Max (nm) | Key Feature/Application |

| 7-hydroxy-3-phenyl-2H-chromen-2-one derivative (6d) | 340 | 460 | Fluorescent sensor for binding studies. acs.org |

| 7-hydroxy-3-phenyl-2H-chromen-2-one derivative (7) | 355 | 455 | High-affinity binder for MIF, used in fluorescence displacement assays. nih.govacs.org |

| 2-(6-diethylaminobenzo[b]furan-2-yl)-3-hydroxychromone | Not specified | Not specified | Longest wavelength fluorescent dye among known chromones. researchgate.net |

| Coumarin fulgimides | 366 (UV) | Visible region | Photochromic fluorescence (on/off switching). nih.gov |

Creation of Novel Coatings and Surface Modifications

The photochemical reactivity of the coumarin moiety has been harnessed to create advanced functional materials, including novel coatings and surface modifications. A key reaction is the [2+2] cycloaddition of the coumarin ring upon irradiation with UV light (typically >310 nm), which leads to the formation of crosslinked dimers. google.com This process is often reversible, as irradiation at a shorter wavelength (<260 nm) can cleave the dimers, restoring the original coumarin structure. google.com

This photoreversible crosslinking has been exploited to develop smart coatings with self-healing properties. rsc.org Polymers functionalized with coumarin units can be cured with UV light to form robust, crosslinked networks. rsc.org If this network is mechanically damaged, the material can be healed by exposure to a different wavelength of UV light that cleaves the crosslinks, followed by re-exposure to the crosslinking wavelength to reform the network. rsc.org Furthermore, coumarin-based polymers are being explored for creating patterned surfaces and in controlled-release applications, where the photocleavage of coumarin dimers can trigger the release of an encapsulated substance. google.com

Structure Activity Relationships Sar and Structural Determinants of Activity for 3 Amino 7 Hydroxy 2h Chromen 2 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 3-Amino-7-hydroxy-2H-chromen-2-one derivatives can be significantly modulated by the introduction of various substituents at different positions on the coumarin (B35378) ring. The type, position, and electronic nature of these substituents influence the molecule's interaction with biological targets, thereby affecting its therapeutic potential. nih.gov

Research has demonstrated that the coumarin nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov The biological activity of these derivatives is strongly influenced by the substitution pattern on the coumarin ring. nih.gov

For instance, the introduction of a methyl group at the C4 position and various amino groups at the C3 position of the 7-hydroxycoumarin scaffold has been explored for antibacterial and antifungal activities. Specifically, condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines like piperidine (B6355638) and diethylamine (B46881) has yielded derivatives with notable biological activities.

Furthermore, the synthesis of novel chromen-2-one derivatives has led to compounds with antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. researchgate.net The activity of these compounds is often compared to standard antibiotics like cephalexine and streptomycine. researchgate.net

Derivatives of 7-hydroxycoumarin have also been investigated for their anti-inflammatory effects. dergipark.org.tr The position of hydroxyl groups on the coumarin structure is a key determinant of its biological activity. nih.gov For example, certain 7-hydroxycoumarin derivatives have shown potential as inhibitors of tumor-associated human carbonic anhydrase IX and XII isoforms. nih.gov

The table below summarizes the impact of specific substituent modifications on the biological activity of 7-hydroxy-2H-chromen-2-one derivatives based on available research findings.

| Derivative Class | Substituent Modification | Biological Activity | Key Findings |

| 4-Methyl-3-amino derivatives | Introduction of piperidine and diethylamine at C3 | Antibacterial, Antifungal | Title compounds showed biological activities. |

| Chromen-2-one derivatives | Complex substitutions involving benzenesulfonyl chloride and isophthalic acid | Antibacterial | Compounds exhibited varying bacteriostatic and bactericidal activity against S. aureus, E. coli, and B. cereus. researchgate.net |

| 7-Hydroxycoumarin derivatives | Various substitutions | Anti-inflammatory | A series of novel derivatives were synthesized and showed anti-inflammatory effects. dergipark.org.tr |

| 2H-chromene derivatives | Methyl groups at C4 and C8, and other substitutions at C3 and C7 | Carbonic Anhydrase Inhibition | Derivatives selectively inhibit tumor-associated hCA isoforms IX and XII. nih.gov |

Stereochemical Influences on Molecular Interactions

The three-dimensional arrangement of atoms in this compound derivatives, or their stereochemistry, can play a significant role in their molecular interactions with biological targets. While the core coumarin ring is planar, the substituents introduced can create stereocenters, leading to different spatial arrangements that can affect binding affinity and selectivity.

The crystal structure of coumarin derivatives reveals important information about their conformation and potential for intermolecular interactions. For example, in the crystal structure of 4-Hydroxy-3-[(E)-3-phenylprop-2-enoyl]-2H-chromen-2-one, the phenyl ring is twisted from the mean plane of the chromene system. researchgate.net The molecule exhibits intramolecular hydrogen bonding, and weak intermolecular C-H···O hydrogen bonds link the molecules into chains. researchgate.net This type of structural information is crucial for understanding how these molecules might fit into the binding pocket of an enzyme or receptor.

The development of synthetic methods to create coumarin derivatives with adjacent quaternary and tertiary stereocenters highlights the importance of controlling the stereochemistry of these molecules. rsc.org Such control allows for the exploration of how different stereoisomers interact with biological systems, which is a key aspect of drug discovery.

While specific studies focusing solely on the stereochemical influences of this compound derivatives are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are applicable. The precise orientation of functional groups, dictated by the stereochemistry of the molecule, is critical for establishing specific interactions, such as hydrogen bonds and hydrophobic interactions, with a biological target. A slight change in the spatial arrangement of a key interacting group can lead to a significant loss of biological activity.

Correlation between Photophysical Properties and Structural Features (e.g., Solvatochromism)